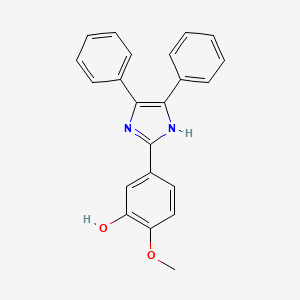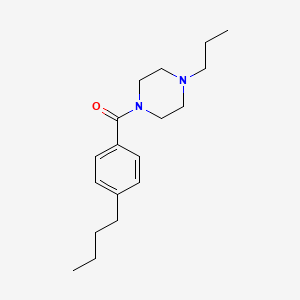![molecular formula C12H13N5O3S B5745940 N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5745940.png)
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Übersicht
Beschreibung
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxin ring fused with a tetraazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Tetraazole Group: This step involves the reaction of an azide with a nitrile to form the tetraazole ring.
Coupling of the Two Moieties: The final step involves coupling the benzodioxin and tetraazole moieties through a sulfanyl linkage, often using thiol reagents and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzodioxin ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The tetraazole ring can be reduced under hydrogenation conditions to form amine derivatives.
Substitution: Both the benzodioxin and tetraazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing condition.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxin and tetraazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Polymer Chemistry: Use in the synthesis of novel polymers with unique properties.
Wirkmechanismus
The mechanism of action of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring can interact with hydrophobic pockets, while the tetraazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition or activation of the target protein, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE: Lacks the methyl group on the tetraazole ring.
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPIONAMIDE: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of both the benzodioxin and tetraazole rings in N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-17-12(14-15-16-17)21-7-11(18)13-8-2-3-9-10(6-8)20-5-4-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKMZXOWMILILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325231 | |
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
452314-64-6 | |
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[3-(Trifluoromethyl)phenyl]methyl]azocane](/img/structure/B5745858.png)
![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B5745881.png)



![N'~3~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5745899.png)


![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)
![[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino [1,1'-biphenyl]-2-carboxylate](/img/structure/B5745972.png)
